molecular formula C12H18O3 B14637649 4-(Butan-2-yl)-2,6-bis(hydroxymethyl)phenol CAS No. 56272-52-7

4-(Butan-2-yl)-2,6-bis(hydroxymethyl)phenol

Cat. No.: B14637649
CAS No.: 56272-52-7
M. Wt: 210.27 g/mol
InChI Key: PAZZDPKALWDQED-UHFFFAOYSA-N
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Description

4-(Butan-2-yl)-2,6-bis(hydroxymethyl)phenol: is an organic compound with a unique structure that includes a phenol ring substituted with a butan-2-yl group and two hydroxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Butan-2-yl)-2,6-bis(hydroxymethyl)phenol typically involves the alkylation of a phenol derivative with a butan-2-yl group followed by the introduction of hydroxymethyl groups. One common method involves the reaction of 2,6-dihydroxybenzaldehyde with butan-2-yl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a formaldehyde reaction to introduce the hydroxymethyl groups .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-(Butan-2-yl)-2,6-bis(hydroxymethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 4-(Butan-2-yl)-2,6-bis(hydroxymethyl)phenol is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential antioxidant properties. The phenol ring and hydroxymethyl groups can scavenge free radicals, making it a candidate for developing new antioxidant therapies .

Medicine: In medicine, derivatives of this compound are explored for their potential anti-inflammatory and antimicrobial activities. The presence of hydroxymethyl groups enhances its solubility and bioavailability .

Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-performance materials .

Mechanism of Action

The mechanism of action of 4-(Butan-2-yl)-2,6-bis(hydroxymethyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol ring can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The hydroxymethyl groups can enhance the compound’s binding affinity to specific receptors, modulating cellular pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

  • 4-(Butan-2-yl)-2,6-dimethylphenol
  • 4-(Butan-2-yl)-2,6-dihydroxyphenol
  • 4-(Butan-2-yl)-2,6-diformylphenol

Comparison: Compared to these similar compounds, 4-(Butan-2-yl)-2,6-bis(hydroxymethyl)phenol is unique due to the presence of two hydroxymethyl groups. This structural feature enhances its reactivity and allows for the formation of a wider range of derivatives. Additionally, the hydroxymethyl groups improve its solubility and potential biological activity .

Properties

CAS No.

56272-52-7

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

4-butan-2-yl-2,6-bis(hydroxymethyl)phenol

InChI

InChI=1S/C12H18O3/c1-3-8(2)9-4-10(6-13)12(15)11(5-9)7-14/h4-5,8,13-15H,3,6-7H2,1-2H3

InChI Key

PAZZDPKALWDQED-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC(=C(C(=C1)CO)O)CO

Origin of Product

United States

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